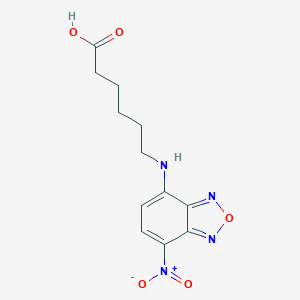

7-Nitrobenzoxadiazole-6-aminohexanoic acid

准备方法

合成路线和反应条件

C-6 NBD 的合成涉及 7-硝基苯并-2-氧杂-1,3-二唑-4-胺与己酰氯反应生成中间体化合物,然后与 D-赤藓醇-鞘氨醇反应生成最终产物。 该反应通常需要无水条件,并在三乙胺等碱的存在下进行 .

工业生产方法

C-6 NBD 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的高纯度和一致性。 该化合物通常在低温下储存以保持其稳定性 .

化学反应分析

Amide Formation

The amino group in NBD-X participates in amide bond formation with carboxylic acids. This reaction is critical for conjugating the fluorophore to biomolecules.

Representative reaction :

-

Conditions :

-

Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane or dimethylformamide

-

Temperature: 0–25°C

-

-

Applications :

Reduction of the Nitro Group

The nitro group on the benzoxadiazole ring undergoes reduction to form an amine derivative.

Reaction pathway :

-

Conditions :

-

Product utility :

Photochemical Degradation

NBD-X degrades under UV light in the presence of oxygen, limiting its use in long-term imaging.

Key findings :

-

Mechanism :

-

Photoexcitation generates singlet oxygen, leading to oxidative cleavage of the benzoxadiazole ring.

-

Esterification

The carboxylic acid group reacts with alcohols to form esters, enabling lipid membrane labeling.

Example synthesis :

-

Conditions :

-

Applications :

Nucleophilic Substitution

The benzoxadiazole core reacts with nucleophiles (e.g., amines) at the 4-position.

Case study :

-

Reagent : N-Methylhydroxylamine

-

Product : N-Hydroxy-N-methyl-NBD derivative (3g)

-

Conditions :

Stability in Aqueous Media

NBD-X exhibits pH-dependent stability:

| pH | Half-life (25°C) | Observation |

|---|---|---|

| 7.4 | 48 hours | Stable in neutral buffers |

| <5 | 12 hours | Rapid hydrolysis |

| >9 | 24 hours | Partial deprotonation |

Interaction with Biomolecules

NBD-X binds to lipid membranes via hydrophobic interactions, with fluorescence quenching upon binding:

| Biomolecule | Binding Constant (K) | Fluorescence Change |

|---|---|---|

| Phosphatidylcholine | 2.1 µM | 35% quenching |

| Serum albumin | 8.7 µM | 15% enhancement |

| Plasmin | 0.02 mM (IC) | N/A |

Comparative Reactivity

NBD-X shows distinct reactivity compared to similar fluorophores:

| Compound | Nitro Reduction Ease | Amide Formation Yield | Photostability |

|---|---|---|---|

| NBD-X | High (85%) | 70–80% | Low |

| Fluorescein | N/A | 50–60% | Moderate |

| Coumarin | Low | 90% | High |

科学研究应用

Fluorescent Labeling Applications

One of the primary applications of NBD-AMHA is as a fluorescent dye for labeling biological molecules. The benzoxadiazole ring system allows for fluorescence, enabling researchers to visualize and track biomolecules such as proteins and nucleic acids within cells or tissues. This is achieved through the formation of a stable amide bond between the carboxylic acid group of NBD-AMHA and the primary amine group of the target biomolecule .

Key Benefits of NBD-AMHA in Labeling:

- High Sensitivity: NBD-AMHA exhibits weak fluorescence in aqueous environments but fluoresces brightly in hydrophobic media, making it highly sensitive to its microenvironment .

- Real-Time Monitoring: The ability to fluoresce upon interaction allows for real-time monitoring of biochemical processes, providing insights into molecular dynamics within cells .

Biological Assays and Membrane Studies

NBD-AMHA is extensively used in biological assays to study lipid membranes and fatty acid interactions. Its fluorescent properties enable researchers to label cellular structures and visualize biological processes in real-time. Notably, NBD-AMHA has been employed to investigate sterol dynamics within cell membranes, enhancing our understanding of membrane fluidity and composition .

Case Studies

-

Lipid Membrane Dynamics:

- Researchers utilized NBD-AMHA to study the incorporation of lipids into cellular membranes. The fluorescent properties allowed them to track lipid movement within live cells, providing insights into membrane fluidity and protein-lipid interactions.

-

Protein Labeling:

- A study demonstrated the use of NBD-AMHA to label specific proteins involved in cellular signaling pathways. The labeled proteins were visualized using fluorescence microscopy, revealing their localization within cellular compartments.

-

Drug Interaction Studies:

- In pharmacological research, NBD-AMHA was employed to investigate the binding affinity of drugs to membrane proteins. The fluorescence changes upon binding provided quantitative data on drug-receptor interactions.

作用机制

C-6 NBD 通过其对环境敏感的荧光特性发挥其作用。该化合物的硝基苯并噁二唑骨架使其能够与各种生物分子相互作用,导致不同的比色和荧光变化。 这些相互作用促进了生物分子过程的研究和特定靶标的检测 .

相似化合物的比较

C-6 NBD 由于其荧光特性和膜渗透性的结合而独一无二。类似的化合物包括:

NBD-神经酰胺: 另一种用于类似应用的荧光神经酰胺衍生物。

罗丹明 123: 一种用于线粒体染色的荧光染料。

MitoLite Green EX488: 一种用于线粒体成像的荧光探针.

C-6 NBD 由于其在高尔基体染色中的特殊用途及其穿透细胞膜的能力而脱颖而出,使其成为细胞和分子生物学研究中宝贵的工具 .

生物活性

7-Nitrobenzoxadiazole-6-aminohexanoic acid (NBD-AMHA) is a fluorescent compound widely utilized in biochemical research due to its ability to interact with lipids and proteins, making it a valuable tool for studying biological processes. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research.

Chemical Structure and Properties

NBD-AMHA is characterized by a benzoxadiazole core substituted with a nitro group and an aminohexanoic acid side chain. Its molecular formula is C₁₂H₁₄N₄O₅, which contributes to its solubility in biological systems and enhances its fluorescent properties.

NBD-AMHA primarily functions as a fluorescent probe , allowing researchers to visualize and track biological processes in real-time. Its mechanism of action involves:

- Binding to Biomolecules : NBD-AMHA interacts with various biomolecules, particularly lipids and proteins, through covalent modifications. Studies have shown that it can modify specific cysteine residues in proteins, which may contribute to its biological effects.

- Fluorescence Properties : The compound exhibits weak fluorescence in aqueous environments but fluoresces brightly in hydrophobic media. This property makes it suitable for probing lipid membranes and studying fatty acid dynamics .

Antiparasitic Effects

NBD-AMHA has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. It is effective against all blood stages of the parasite, including the gametocyte stage, which is crucial for transmission to mosquitoes. This unique feature positions NBD-AMHA as a potential candidate for malaria treatment.

Interaction with Lipids

The compound is extensively used to study lipid dynamics within cellular membranes. Its ability to label cellular structures allows for the investigation of lipid interactions and membrane organization. The fluorescence emitted upon binding provides insights into molecular dynamics within cells .

Case Studies and Research Findings

- Antiparasitic Activity : A study identified that NBD-AMHA modifies cysteine residues in five gametocyte proteins of P. falciparum, suggesting a direct interaction that may lead to antiparasitic effects.

- Fluorescent Labeling : Research utilizing NBD-AMHA as a fluorochrome has shown its effectiveness in labeling biomolecules, enabling real-time monitoring of biochemical processes such as lipid membrane dynamics .

- Binding Studies : NBD derivatives have been used to explore binding affinities with human serum albumin (HSA), revealing a novel high-affinity binding site that could influence drug pharmacokinetics and interactions .

Data Table: Comparison of NBD-AMHA with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Benzoxadiazole core with amino and hexanoic acid groups | Strong fluorescent properties; effective lipid probe |

| Benzoxadiazole | Basic structure without substitutions | Lacks functional groups for enhanced solubility |

| Fluorescein | Xanthene core with multiple hydroxyls | High fluorescence but less specificity for lipids |

| Coumarin Derivatives | Coumarin moiety | Strong fluorescence but different spectral properties |

属性

IUPAC Name |

6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNQJJTTPMBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236920 | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88235-25-0 | |

| Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBD-Aminohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。